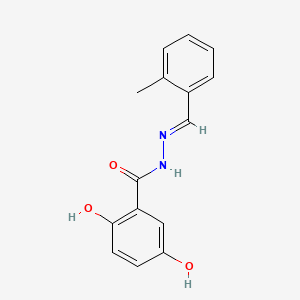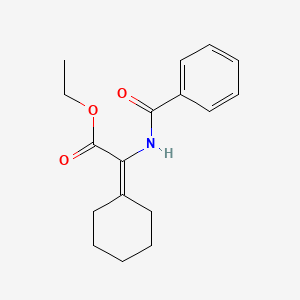![molecular formula C18H21N3O4S B4698195 N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4698195.png)
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide
Descripción general
Descripción
N-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide is not fully understood. However, it has been suggested that N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide may act by inhibiting the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide may also act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has also been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models. Additionally, N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide is also stable and can be stored for extended periods without degradation. However, N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide also has several limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, the mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide. One direction is to further investigate the mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide and its potential therapeutic applications. Another direction is to study the safety profile of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide and its potential side effects. Additionally, future research could focus on developing more efficient synthesis methods for N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide and its derivatives. Finally, future research could investigate the potential use of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide in combination with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has also been shown to have potential as an anti-inflammatory agent. Additionally, N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-9-10-16(25-14)12-19-20-18(22)15-6-5-11-21(13-15)26(23,24)17-7-3-2-4-8-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBJNSITFHTDBX-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4698116.png)
![2-[2-chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4698143.png)
![5-(4-tert-butylbenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4698145.png)

![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4698168.png)

![6-({4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4698176.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,4-dinitrobenzamide](/img/structure/B4698180.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4698191.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4698203.png)

![4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4698211.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4698218.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B4698221.png)